molecular formula C13H19N B13639144 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13639144
M. Wt: 189.30 g/mol
InChI Key: WIDSWFNCHJKVGT-UHFFFAOYSA-N
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Description

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 700848-21-1) is a chemical compound of significant interest in medicinal and organic chemistry research due to its hydroquinoline scaffold. This scaffold is recognized for a broad spectrum of biological activities. Recent in silico studies using the Prediction of Activity Spectra for Substances (PASS) program have forecast that structurally similar tetramethyl-tetrahydroquinoline compounds exhibit a high potential for antiallergic, antiasthmatic, and antiarthritic activities . Some analogues have also been predicted to act as potent progesterone antagonists . Furthermore, tetrahydroquinoline derivatives are widely investigated for their antioxidant properties. Comparative biological studies on the closely related compound 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline have demonstrated antioxidant effects in human lymphocyte models, highlighting the potential of this chemical class in oxidative stress research . The tetrahydroquinoline core is a privileged structure in pharmacology and is found in various natural products and bioactive synthetic compounds . Researchers utilize this compound as a key intermediate for constructing more complex heterocyclic systems, such as coumarins and fused azolopyrimidines, which are valuable for developing new pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-6,9-10,14H,7H2,1-4H3

InChI Key

WIDSWFNCHJKVGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of tetrahydroquinoline derivatives, including methyl-substituted variants like this compound, typically involves cyclization reactions starting from appropriately substituted aniline derivatives or related precursors. The key synthetic approaches include:

Palladium-Catalyzed Cyclization Method

A notable method for preparing tetrahydroquinoline derivatives involves palladium-catalyzed cyclization reactions of aminoaryl halides or sulfonyloxy-substituted precursors. According to patent literature, the process includes:

  • Starting from 3-(2-halophenylamino) derivatives (halogen = chlorine, bromine, iodine) or sulfonyloxy analogs (methanesulfonyloxy, p-toluenesulfonyloxy, trifluoromethanesulfonyloxy).
  • Conducting the reaction in polar aprotic solvents such as toluene, 1,4-dioxane, dimethylformamide, or 1,3-dimethylimidazolidinone.
  • Using bases like diisopropylethylamine or sodium tert-butoxide.
  • Employing palladium catalysts such as palladium acetate or tris(dibenzylideneacetone)dipalladium, often with phosphine ligands like triphenylphosphine or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.
  • Reaction temperatures range from room temperature to elevated heating.

This method facilitates efficient cyclization to form tetrahydroquinoline cores with methyl substitutions, including the 2,4,7,8-tetramethyl pattern, by careful selection of starting materials and reaction conditions.

Classical Condensation Methods

Traditional synthetic routes to tetrahydroquinolines include:

  • Skraup Synthesis : Condensation of aniline derivatives with glycerol in the presence of strong acids (e.g., sulfuric acid) and oxidizing agents. This method is classical but involves harsh conditions and can be violent, limiting its applicability for sensitive methyl-substituted derivatives.

  • Pechmann Condensation : Reaction of hydroxy-substituted tetrahydroquinolines with β-ketoesters (e.g., ethyl acetoacetate) in acidic media to introduce methyl groups and form substituted tetrahydroquinolines.

These classical methods are less selective and often require subsequent purification steps to isolate the desired methylated tetrahydroquinoline.

Reduction of Quinoline Precursors

Another approach involves the synthesis of methylated quinoline derivatives followed by hydrogenation or reduction to tetrahydroquinolines. For example:

  • Nitration and hydrogenation of quinoline derivatives, followed by hydrolysis, can yield hydroxy-substituted tetrahydroquinolines, which can be further methylated.

  • Catalytic hydrogenation using palladium on carbon or other metal catalysts under mild conditions can reduce quinolines to tetrahydroquinolines, preserving methyl substituents.

Comparative Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Advantages Limitations
Palladium-Catalyzed Cyclization 3-(2-halophenylamino) derivatives or sulfonyloxy analogs Pd catalysts (Pd(OAc)2), phosphine ligands, bases like DIPEA or NaOtBu, solvents (DMF, toluene), RT to heating High selectivity, mild conditions, good yields Requires expensive Pd catalysts, ligand optimization needed
Skraup Synthesis Aniline derivatives, glycerol, sulfuric acid Strong acid, oxidizing agents, high temperature Classical, well-known Harsh conditions, low selectivity, safety concerns
Pechmann Condensation Hydroxy-tetrahydroquinoline, β-ketoesters Acidic conditions (H2SO4 catalyst) Useful for methyl introduction Limited substrate scope, side reactions possible
Reduction of Quinolines Methylated quinolines Pd/C hydrogenation, nitration + hydrogenation Preserves methyl groups, mild conditions Requires prior quinoline synthesis

Research Findings and Optimization

  • The palladium-catalyzed cyclization method has been optimized to allow reaction under mild conditions with various bases and solvents, improving yields and reducing side products.

  • The choice of phosphine ligands significantly affects the catalytic efficiency and selectivity for methyl-substituted tetrahydroquinolines.

  • Classical methods like Skraup and Pechmann are less favored industrially due to harsh conditions and lower selectivity but remain useful for academic synthesis and initial compound libraries.

  • Reduction methods require careful control of hydrogenation conditions to avoid over-reduction or demethylation.

Chemical Reactions Analysis

Types of Reactions

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in different applications, including pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. The compound’s antitumor and antibacterial effects are believed to result from its interaction with specific enzymes and cellular pathways, leading to the inhibition of cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on the nature, number, and position of substituents. Below is a detailed comparison of 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Key Properties/Applications Synthesis Challenges Reference
2,4,7,8-Tetramethyl-THQ 2, 4, 7, 8 High steric hindrance; potential antioxidant, corrosion inhibitor, or pharmaceutical agent. Multi-step synthesis due to steric effects; requires regioselective methylation.
2-Methyl-5-Hydroxy-THQ 2, 5 Analgesic activity (1/8 potency of morphine); simpler substituent profile. Straightforward synthesis via Imines–Diels–Alder reaction.
8-Methyl-THQ 8 Intermediate in electrooxidative C–N coupling reactions; lower steric bulk. Accessible via alkylation of quinoline followed by reduction.
5-Nitro-THQ 5 Antimicrobial activity; electron-withdrawing nitro group enhances reactivity. Nitration requires careful control to avoid over-oxidation.
3,4-Diaryl-5,7-Dimethoxy-THQ 3, 4, 5, 7 Anticancer activity; diaryl groups improve π-π stacking in target binding. Demethylation steps needed for hydroxylated analogs; Grignard reagent compatibility.

Table 2: Pharmacological and Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Biological Activities Bioavailability Considerations
2,4,7,8-Tetramethyl-THQ ~179.28 ~3.5 Potential anti-inflammatory, antioxidant (hypothetical). High lipophilicity may limit aqueous solubility.
2-Methyl-5-Hydroxy-THQ 163.21 ~1.8 Analgesic (1/8 morphine potency). Polar hydroxyl group improves solubility.
8-Methyl-THQ 147.22 ~2.2 Electrooxidative coupling substrate. Moderate solubility; used in catalytic reactions.
5-Nitro-THQ 178.19 ~1.5 Antimicrobial (Agar diffusion assays). Nitro group may confer toxicity risks.
3,4-Diaryl-5,7-Dimethoxy-THQ ~330.40 ~4.0 Anticancer (cell line inhibition). Bulky substituents may reduce membrane permeability.

Key Observations:

Steric and Electronic Effects: The 2,4,7,8-tetramethyl-THQ exhibits significant steric hindrance compared to mono- or di-substituted analogs like 8-methyl-THQ or 2-methyl-5-hydroxy-THQ. This steric bulk may impede enzymatic metabolism (enhancing stability) but also complicate synthetic routes .

Synthetic Accessibility :

  • Derivatives with fewer substituents (e.g., 8-methyl-THQ) are synthesized via straightforward alkylation-reduction sequences . In contrast, multi-methylated analogs like 2,4,7,8-tetramethyl-THQ require regioselective methods, such as directed lithiation or multi-step alkylation, which are lower-yielding .

Biological Activity :

  • 2-Methyl-5-hydroxy-THQ demonstrates analgesic activity, while 5-nitro-THQ shows antimicrobial effects, highlighting how functional groups dictate target engagement .
  • The 3,4-diaryl-5,7-dimethoxy-THQ series exhibits anticancer activity due to planar diaryl groups enabling DNA intercalation or kinase inhibition .

Physicochemical Trade-offs :

  • Increased lipophilicity (e.g., LogP ~3.5 for 2,4,7,8-tetramethyl-THQ) may enhance blood-brain barrier penetration but reduce solubility, necessitating formulation adjustments for drug development .

Biological Activity

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{17}N
  • Molecular Weight : 203.30 g/mol
  • Structure : TMTHQ features a tetrahydroquinoline framework with four methyl groups at positions 2, 4, 7, and 8. This unique structure contributes to its biological activity by enhancing its lipophilicity and ability to interact with various biological targets.

Antioxidant Properties

TMTHQ has been identified as a potent antioxidant. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Research indicates that TMTHQ exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibitory effects on human cancer cells such as MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and HCT 15 (colorectal cancer) with IC_{50} values indicating potent activity .

Table 1: Cytotoxic Activity of TMTHQ Against Various Cancer Cell Lines

Cell LineIC_{50} (µM)
MDA-MB-23115
PC-312
HCT 1520

The mechanism of action of TMTHQ involves the modulation of key signaling pathways associated with cell survival and apoptosis. It has been shown to inhibit the NF-κB signaling pathway, which plays a significant role in inflammation and cancer progression. By inhibiting NF-κB activity, TMTHQ can induce apoptosis in malignant cells while sparing normal cells .

Synthesis and Evaluation

A series of derivatives based on the TMTHQ scaffold have been synthesized to evaluate their biological activities further. For example, modifications at various positions on the quinoline ring have led to compounds with enhanced cytotoxicity and selectivity against cancer cells. The PASS (Prediction of Activity Spectra for Substances) software has been employed to predict the biological activities of these derivatives .

Table 2: Biological Activity Predictions for TMTHQ Derivatives

Compound IDPredicted ActivityProbability (Pa)
6gNF-κB Inhibitor0.870
7Antiallergic Agent0.827
8Progesterone Antagonist0.276

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of TMTHQ derivatives against multiple human cancer cell lines. The results indicated that certain derivatives exhibited up to 53 times greater inhibition of NF-κB transcriptional activity compared to standard reference compounds .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of TMTHQ in models of oxidative stress-induced neuronal damage. The compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. What are the key synthetic methodologies for preparing 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline derivatives?

Answer: Synthetic routes often involve multi-step reactions, including cyclization, alkylation, and catalytic processes. For example:

  • Regioselective Cyclization : Intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives can yield bifunctional tetrahydroquinolines. This method requires precise control of reaction conditions (e.g., temperature, solvent polarity) to direct regioselectivity .
  • Green Synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones, enabling high yields (up to 92%) and recyclability (5+ cycles with minimal activity loss) .
  • Bifunctional Derivatives : Electrophilic side-chain attacks on aromatic amines, followed by cyclization, produce complex structures. Optimization of intermediates (e.g., N,N'-di(3-chloro-2-hydroxypropyl) derivatives) is critical .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Key Advantage
Regioselective CyclizationEpichlorohydrin, heat75–85Bifunctional product selectivity
Ionic Liquid Catalysis[NMPH]H₂PO₄, 80°C85–92Eco-friendly, recyclable catalyst
Bifunctional SynthesisAlCl₃, reflux60–70Structural complexity

Q. How are tetrahydroquinoline derivatives characterized analytically?

Answer: Key techniques include:

  • Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and stereochemistry. IR confirms functional groups (e.g., hydroxyl, amine) .
  • Chromatography : HPLC or GC-MS assesses purity and resolves cis/trans isomers, which is critical for bioactivity studies .
  • Thermal Analysis : Melting/boiling points (determined via DSC) correlate with molecular stability .

Q. What biological activities are reported for tetrahydroquinoline derivatives?

Answer:

  • Neuroprotection : Derivatives like 2,2,4-trimethyl variants reduce oxidative stress in Parkinson’s models (e.g., 30% reduction in ROS in rat brains) .
  • Antimicrobial Activity : Structural modifications (e.g., chloro or trifluoromethyl groups) enhance potency against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀: 0.8 µM) via hydrophobic interactions with the enzyme’s active site .

Advanced Research Questions

Q. How can regioselectivity challenges in bifunctional tetrahydroquinoline synthesis be mitigated?

Answer:

  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring intramolecular cyclization over side reactions .
  • Catalyst Tuning : Lewis acids (e.g., Fe³⁺) direct electrophilic attacks to specific aromatic positions. For example, Fe₂(SO₄)₃ enhances para-substitution by 40% compared to non-catalytic conditions .
  • Computational Modeling : DFT calculations predict regioselectivity trends based on electron density maps of intermediates .

Q. What strategies resolve cis-trans isomer separation in tetrahydroquinoline derivatives?

Answer:

  • Chiral Chromatography : Use of amylose-based columns (e.g., Chiralpak® AD-H) achieves >95% enantiomeric excess for isomers .
  • Dynamic Kinetic Resolution : Racemization catalysts (e.g., Shvo’s catalyst) convert cis to trans isomers under hydrogenation conditions .
  • Crystallization-Induced Diastereomerism : Introducing chiral auxiliaries (e.g., menthol esters) enables selective crystallization .

Q. How should conflicting neuroprotection data across different models be analyzed?

Answer:

  • Model-Specific Factors : Compare dosing (e.g., 10 mg/kg in rodents vs. 1 µM in cell cultures), bioavailability, and blood-brain barrier penetration .
  • Oxidative Stress Markers : Quantify ROS, SOD, and glutathione levels across models to identify mechanistic discrepancies .
  • Meta-Analysis : Pool data from ≥5 studies using random-effects models to assess heterogeneity (I² statistic) and adjust for publication bias .

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